Methyl 3-(1H-imidazol-4-yl)acrylate

Description

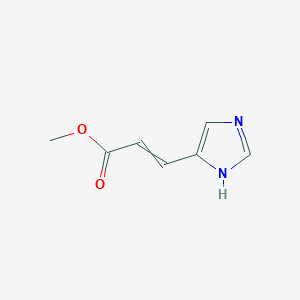

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKOENSQFURTSZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52363-40-3 | |

| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on Methyl 3-(1H-imidazol-4-yl)acrylate (CAS: 52363-40-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as Methyl Urocanate, is a derivative of urocanic acid, a metabolite of histidine.[1][2] With the CAS number 52363-40-3, this compound is of interest to the scientific community for its potential applications in drug development and as a tool for studying biological pathways. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological significance, with a focus on experimental details and data.

Physicochemical Properties

Methyl 3-(1H-imidazol-4-yl)acrylate is a small molecule with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 52363-40-3 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Alternate Names | Methyl Urocanate, 3-(1H-Imidazol-4-yl)-2-propenoic Acid Methyl Ester, Imidazole-4(or 5)-acrylic Acid Methyl Ester | [1] |

Synthesis

While specific, detailed experimental protocols for the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate are not extensively documented in publicly available literature, a convenient and satisfactory method involves the Wittig reaction.[3] This approach utilizes 4-imidazolecarboxaldehyde as a starting material. Another plausible route is the direct esterification of urocanic acid with methanol.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from the synthesis of other alkyl urocanate esters.[3]

Materials:

-

4-Imidazolecarboxaldehyde

-

Methyl (triphenylphosphoranylidene)acetate

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 4-imidazolecarboxaldehyde in the anhydrous solvent under an inert atmosphere.

-

Add a stoichiometric equivalent of methyl (triphenylphosphoranylidene)acetate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield pure Methyl 3-(1H-imidazol-4-yl)acrylate.

Caption: Wittig reaction workflow for synthesis.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is a general method for the acid-catalyzed esterification of a carboxylic acid.[4][5]

Materials:

-

Urocanic acid

-

Methanol (in large excess, can serve as solvent)

-

Strong acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

Suspend urocanic acid in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture with stirring, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Caption: Fischer esterification workflow.

Spectroscopic Data

Ultrafast spectroscopic studies have been conducted on methyl urocanate, providing insights into its photodynamics.[6] Low-resolution mass spectra have been recorded, which is a key piece of data for its characterization.[6]

| Spectroscopic Data | Key Features | Source |

| Mass Spectrometry | Low-resolution mass spectra have been obtained. | [6] |

Biological Activity and Signaling Pathways

While direct biological studies on Methyl 3-(1H-imidazol-4-yl)acrylate are limited, the biological activity of its parent compound, urocanic acid, is well-documented and provides a strong basis for predicting the potential roles of its methyl ester.

Urocanic acid exists as two isomers, trans-urocanic acid and cis-urocanic acid, with the latter being formed upon exposure to UV radiation.[2] Cis-urocanic acid is known to be a mediator of UV-induced immunosuppression.[7] It has also been shown to cause intracellular acidification, leading to apoptosis.[7] Furthermore, urocanic acid can act as an efficient hydroxyl radical scavenger, suggesting antioxidant properties.[7]

Potential Signaling Pathways

Based on the known activity of urocanic acid, Methyl 3-(1H-imidazol-4-yl)acrylate may be involved in or could be used to probe the following signaling pathways:

-

Bacterial Recognition and Pathogenesis: Urocanate serves as a signaling molecule for certain bacteria, influencing their metabolism, motility, and virulence.[7] The HutC repressor in Gram-negative bacteria is known to bind urocanate, regulating the histidine utilization (hut) operons.[7]

Caption: Urocanate signaling in bacteria.

Applications in Drug Development

The imidazole moiety is a common scaffold in medicinal chemistry, found in numerous drugs with a wide range of activities.[8] The acrylate group also provides a reactive handle for further chemical modifications. Given the known biological activities of urocanic acid, Methyl 3-(1H-imidazol-4-yl)acrylate could serve as a lead compound or a building block for the development of new therapeutics, potentially in the areas of:

-

Immunomodulation: Targeting pathways related to UV-induced immunosuppression.

-

Antimicrobial Agents: Exploiting the role of urocanate in bacterial signaling to develop novel antibiotics.

-

Antioxidants: Leveraging the radical scavenging properties of the urocanate backbone.

Conclusion

Methyl 3-(1H-imidazol-4-yl)acrylate is a compound with significant potential for research and development. While comprehensive experimental data is still emerging, the established synthesis routes and the well-understood biological roles of its parent compound, urocanic acid, provide a solid foundation for future investigations. This technical guide summarizes the current knowledge and provides a framework for researchers to build upon in their exploration of this promising molecule. Further studies are warranted to fully elucidate its spectroscopic properties, biological activities, and potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. Urocanic acid - Wikipedia [en.wikipedia.org]

- 3. Convenient synthesis of alkyl esters of urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. WO2020214422A1 - Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Urocanate as a potential signaling molecule for bacterial recognition of eukaryotic hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate from Urocanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, from its precursor, urocanic acid. This document details the experimental protocol for this conversion, summarizes key quantitative data, and explores the relevant biological signaling pathways of urocanic acid.

Introduction

Urocanic acid, a metabolite of the amino acid histidine, is a key intermediate in various biochemical processes and a subject of interest in dermatological and immunological research. Its esterification to Methyl 3-(1H-imidazol-4-yl)acrylate is a fundamental transformation in organic synthesis, providing a versatile building block for the development of novel pharmaceutical compounds. This guide will focus on the practical aspects of this synthesis, offering a reproducible methodology and essential characterization data.

Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate

The most common and straightforward method for the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate from urocanic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of alcohol, in this case, methanol, to drive the equilibrium towards the formation of the methyl ester.

Reaction Scheme

The overall reaction is as follows:

Caption: Fischer esterification of urocanic acid.

Experimental Protocol

This protocol is based on standard Fischer esterification procedures and has been adapted for the specific synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate.

Materials:

-

Urocanic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend urocanic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents). Methanol serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. The addition is exothermic and should be performed with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol). Continue to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted urocanic acid.

-

Wash the organic layer with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to obtain the crude Methyl 3-(1H-imidazol-4-yl)acrylate.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of Methyl 3-(1H-imidazol-4-yl)acrylate.

Table 1: Reaction Parameters and Yield

| Parameter | Value/Condition |

| Reaction Type | Fischer-Speier Esterification |

| Starting Material | Urocanic Acid |

| Reagents | Methanol, Sulfuric Acid (catalyst) |

| Reaction Temperature | ~65 °C (Reflux) |

| Reaction Time | 4-8 hours |

| Typical Yield | 60-80% |

Table 2: Physicochemical and Spectroscopic Data of Methyl 3-(1H-imidazol-4-yl)acrylate

| Property | Value |

| Chemical Formula | C₇H₈N₂O₂ |

| Molar Mass | 152.15 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.70 (s, 1H), 7.59 (d, J = 15.6 Hz, 1H), 7.28 (s, 1H), 6.45 (d, J = 15.6 Hz, 1H), 3.77 (s, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 168.0, 137.5, 135.0, 130.0, 118.0, 115.0, 51.5 |

Signaling Pathway of Urocanic Acid

Upon exposure to ultraviolet (UV) radiation, the naturally occurring trans-urocanic acid in the epidermis isomerizes to cis-urocanic acid. The cis-isomer is an important mediator of UV-induced immunosuppression.[1] One of the key mechanisms of action for cis-urocanic acid is its interaction with the serotonin (5-hydroxytryptamine) 2A (5-HT2A) receptor.[2]

References

Methyl 3-(1H-imidazol-4-yl)acrylate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as Methyl Urocanate, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As the methyl ester of urocanic acid, a natural component of the epidermis, this molecule shares a structural relationship with a key UV-absorbing chromophore in the skin. This guide provides a comprehensive overview of its molecular structure, chemical formula, synthesis, and known biological significance, tailored for a scientific audience.

Molecular Structure and Formula

The molecular structure of Methyl 3-(1H-imidazol-4-yl)acrylate consists of an imidazole ring linked at the 4-position to a methyl acrylate moiety. The most stable isomer is the (E)-isomer, also referred to as the trans-isomer, due to reduced steric hindrance.

Molecular Formula: C₇H₈N₂O₂

Structure:

IUPAC Name: methyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate

CAS Number: 52363-40-3

Physicochemical Properties

Quantitative data for Methyl 3-(1H-imidazol-4-yl)acrylate is summarized in the table below. Some properties are calculated due to limited experimental data in publicly available literature.

| Property | Value | Source |

| Molecular Weight | 152.15 g/mol | Calculated |

| Molecular Formula | C₇H₈N₂O₂ | --- |

| Boiling Point | 373.446 °C at 760 mmHg | Calculated[1] |

| Flash Point | 179.654 °C | Calculated[1] |

| Density | 1.248 g/cm³ | Calculated[1] |

| Appearance | Colorless to pale yellow solid | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol | Inferred from synthesis protocols |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~6.3 (d, 1H, vinyl H), ~7.5 (d, 1H, vinyl H), ~7.0-7.8 (2H, imidazole ring protons), ~12.0 (br s, 1H, imidazole N-H) |

| ¹³C NMR | δ (ppm): ~51 (-OCH₃), ~115-140 (vinyl and imidazole carbons), ~167 (C=O) |

| FTIR | ν (cm⁻¹): ~3100 (N-H stretch), ~1720 (C=O stretch), ~1640 (C=C stretch), ~1200-1300 (C-O stretch) |

| Mass Spectrometry | m/z: 152 (M⁺), fragmentation patterns corresponding to the loss of -OCH₃ and the imidazole ring. |

Experimental Protocols

Two primary methods for the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate are the Fischer-Speier esterification of urocanic acid and the Wittig reaction starting from imidazole-4-carboxaldehyde.

Protocol 1: Fischer-Speier Esterification of Urocanic Acid

This method involves the acid-catalyzed esterification of urocanic acid with methanol.

Materials:

-

Urocanic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Suspend urocanic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 3-(1H-imidazol-4-yl)acrylate.

Protocol 2: Wittig Reaction

This protocol synthesizes the target molecule from imidazole-4-carboxaldehyde and a phosphorus ylide.

Materials:

-

Imidazole-4-carboxaldehyde

-

Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve imidazole-4-carboxaldehyde in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add methyl (triphenylphosphoranylidene)acetate to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired (E)-isomer of Methyl 3-(1H-imidazol-4-yl)acrylate.

Biological Activity and Signaling Pathways

While specific studies on Methyl 3-(1H-imidazol-4-yl)acrylate are limited, the biological activity of its parent compound, urocanic acid, is well-documented. In the skin, trans-urocanic acid is converted to cis-urocanic acid upon exposure to UV radiation. cis-Urocanic acid is known to be an immunomodulatory molecule.

Recent research has elucidated a signaling pathway initiated by cis-urocanic acid in human keratinocytes. This pathway is critical for understanding the potential biological effects of its derivatives.

-

Induction of Reactive Oxygen Species (ROS): cis-Urocanic acid has been shown to generate intracellular ROS.

-

EGFR and MAPK Activation: The increase in ROS leads to the transient phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and p38.

-

Prostaglandin E₂ Release and Apoptosis: Activation of this pathway ultimately results in the increased synthesis and release of Prostaglandin E₂ (PGE₂) and the induction of apoptotic cell death.

-

Serotonin Receptor Interaction: There is evidence that cis-urocanic acid can bind to the serotonin 5-HT2A receptor, suggesting an alternative or parallel pathway for its immunosuppressive effects.

Synthesis Workflow Diagram

Caption: Alternative synthetic routes to Methyl 3-(1H-imidazol-4-yl)acrylate.

Urocanic Acid Induced Signaling Pathway

Caption: Signaling cascade initiated by cis-urocanic acid in keratinocytes.

Conclusion

Methyl 3-(1H-imidazol-4-yl)acrylate is a molecule with a foundational link to the biologically active compound, urocanic acid. Its synthesis is achievable through established organic chemistry reactions, and its biological activity is likely to be related to the immunomodulatory pathways of its parent acid. This guide provides essential technical information for researchers and professionals in drug development, serving as a basis for further investigation into the therapeutic potential of this and related compounds. The exploration of its specific interactions with cellular targets and its pharmacokinetic profile will be critical next steps in defining its role in pharmacology.

References

An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-(1H-imidazol-4-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(1H-imidazol-4-yl)acrylate, a molecule of interest in various research domains. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and related fields.

Spectroscopic Data

The spectroscopic data for Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, is crucial for its identification and characterization. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A ¹H NMR spectrum for Methyl 3-(1H-imidazol-4-yl)acrylate has been reported, providing key insights into its molecular structure.[1] The chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.70 | s | - | Imidazole C2-H |

| 7.59 | d | 15.6 | Vinyl Cα-H |

| 7.28 | s | - | Imidazole C5-H |

| 6.45 | d | 15.6 | Vinyl Cβ-H |

| 3.77 | s | - | Methyl (-OCH₃) |

¹³C NMR Data

Infrared (IR) Spectroscopy

Specific experimental FT-IR spectral data for Methyl 3-(1H-imidazol-4-yl)acrylate is not explicitly detailed in the available literature. However, based on its functional groups (imidazole ring, α,β-unsaturated ester), characteristic absorption bands can be predicted.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (imidazole) | 3200-3500 (broad) |

| C-H stretch (aromatic/vinyl) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1710-1730 |

| C=C stretch (alkene) | 1620-1680 |

| C=N stretch (imidazole) | ~1600 |

| C-O stretch (ester) | 1000-1300 |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns for Methyl 3-(1H-imidazol-4-yl)acrylate, is not provided in the reviewed literature. It has been noted that the compound may undergo thermal degradation at elevated temperatures, which could influence its mass spectrum. The molecular weight of Methyl 3-(1H-imidazol-4-yl)acrylate is 152.15 g/mol .[2]

Experimental Protocols

Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate from Histidine

A convenient, large-scale synthesis of methyl urocanate has been developed starting from histidine.[1] The process involves a net elimination of ammonia. The key steps are outlined below.

Workflow for the Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate

Detailed Methodology:

-

Diazotization: Histidine is converted to the corresponding α-chloro acid through diazotization in the presence of a chloride ion source.[1]

-

Fischer Esterification: The resulting α-chloro acid is immediately subjected to Fischer esterification with methanol and an acid catalyst to yield the α-chloro ester intermediate.[1]

-

Elimination: The α-chloro ester undergoes an elimination reaction when heated in a solution of dimethylformamide (DMF) with triethylamine at 70°C for 48 hours to afford Methyl 3-(1H-imidazol-4-yl)acrylate.[1]

Alternative Synthesis via Wittig Reaction

An alternative method for the preparation of urocanic acid esters involves the Wittig reaction starting from 4-imidazolecarboxaldehyde.[3]

Logical Steps for Wittig Reaction Synthesis

This method provides a viable alternative for synthesizing the target compound, particularly when the starting material, 4-imidazolecarboxaldehyde, is readily available.

Signaling Pathways

Currently, there is no specific information available in the surveyed literature regarding the direct involvement of Methyl 3-(1H-imidazol-4-yl)acrylate in specific signaling pathways. Its parent compound, urocanic acid, is known to have biological effects, including modulation of the immune system, but the specific pathways are a subject of ongoing research.

Conclusion

This technical guide summarizes the currently available spectroscopic data and synthetic methodologies for Methyl 3-(1H-imidazol-4-yl)acrylate. While ¹H NMR data and synthesis protocols are accessible, a complete experimental dataset for ¹³C NMR, IR, and mass spectrometry remains to be fully documented in the public domain. The provided information serves as a foundational resource for researchers and professionals working with this compound.

References

An Investigator's Technical Guide to the Biological Activity of Methyl 3-(1H-imidazol-4-yl)acrylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of Methyl 3-(1H-imidazol-4-yl)acrylate is not extensively available in public literature. This guide provides a comprehensive framework for its investigation based on the known activities of its structural parent, urocanic acid, and related imidazole and acrylate compounds. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a strategic template for research.

Introduction and Molecular Profile

Methyl 3-(1H-imidazol-4-yl)acrylate is the methyl ester of urocanic acid. Urocanic acid is a natural and significant metabolite formed from the deamination of L-histidine in the skin and liver.[1][2][3] It acts as a primary chromophore in the epidermis, absorbing UVB radiation and subsequently isomerizing from the trans to the cis form.[3][4] This isomerization links it to functions in both photoprotection and immune modulation.[4][5]

The core structure of Methyl 3-(1H-imidazol-4-yl)acrylate combines two key pharmacophores:

-

An Imidazole Ring: A five-membered aromatic heterocycle ubiquitous in medicinal chemistry. It is a key component in many drugs due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[6][7][8] Imidazole derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][9][10]

-

An α,β-Unsaturated Ester (Acrylate): This functional group is a well-known Michael acceptor, making it reactive towards nucleophiles such as the thiol groups of cysteine residues in proteins.[11] This reactivity is often harnessed in the design of covalent enzyme inhibitors.

Given this structural makeup, a systematic investigation into the biological activity of Methyl 3-(1H-imidazol-4-yl)acrylate is warranted. This guide outlines a potential research and development workflow.

Hypothetical Investigative Workflow

A logical workflow is essential for characterizing a novel compound. The following process outlines a typical screening cascade to identify and validate the biological activity of a new chemical entity like Methyl 3-(1H-imidazol-4-yl)acrylate.

Caption: Hypothetical drug discovery workflow for a novel compound.

Potential Biological Targets and Screening Strategy

Based on its structural components, several biological activities can be hypothesized and tested.

Kinase Inhibition

The imidazole moiety is a common scaffold in kinase inhibitors, where it can act as a hinge-binder. The acrylate group could potentially form a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket, a mechanism employed by several approved drugs.

Screening Suggestion: A broad-panel kinase screen (e.g., against 400+ human kinases) would be a primary step to identify potential targets.

Anti-inflammatory Activity

Cis-urocanic acid is known to have immunomodulatory effects.[3][5] Furthermore, many imidazole derivatives exhibit anti-inflammatory properties.[8]

Screening Suggestion: Cellular assays measuring the inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages would be a relevant starting point.

Anticancer Activity

Imidazole-containing compounds are extensively explored as anticancer agents, acting through various mechanisms including enzyme inhibition and DNA binding.[6][10]

Screening Suggestion: A phenotypic screen against a panel of cancer cell lines (e.g., the NCI-60 panel) could reveal potential cytotoxic or anti-proliferative effects.

Quantitative Data Presentation (Hypothetical)

Following initial screening, positive "hits" would be quantified. The tables below illustrate how such data would be presented.

Table 1: Hypothetical Kinase Selectivity Profile

| Kinase Target | IC50 (nM) | Assay Type |

| EGFR (T790M/L858R) | 85 | ADP-Glo |

| BTK | 1,200 | LanthaScreen |

| JAK2 | >10,000 | Z'-LYTE |

| SRC | 7,500 | HTRF |

Table 2: Hypothetical Anti-Proliferative Activity

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| HCT116 | Colon Carcinoma | 8.9 |

| MCF7 | Breast Adenocarcinoma | 15.4 |

| HEK293 | Normal Kidney | >50 |

Experimental Protocols (Illustrative Examples)

Detailed and reproducible protocols are critical. Below are example methodologies for assays relevant to this compound.

Protocol: Kinase Inhibition Assay (ADP-Glo™)

-

Reagent Preparation: Prepare serial dilutions of Methyl 3-(1H-imidazol-4-yl)acrylate in 100% DMSO, followed by a final dilution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution. Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate.

-

Initiation: Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase). Incubate at room temperature for 60 minutes.

-

Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathway Visualization (Hypothetical)

If screening identified EGFR (Epidermal Growth Factor Receptor) as a primary target, the next step would be to map the compound's impact on its downstream signaling pathway.

Caption: Potential mechanism of action via inhibition of the EGFR pathway.

Conclusion

While Methyl 3-(1H-imidazol-4-yl)acrylate remains an under-characterized molecule, its structural features—a reactive acrylate moiety and a versatile imidazole scaffold—suggest significant potential for biological activity. As a derivative of the important biomolecule urocanic acid, it warrants further investigation. The workflow, protocols, and hypothetical targets outlined in this guide provide a robust framework for initiating a comprehensive research program to elucidate its therapeutic potential in areas such as oncology and immunology.

References

- 1. nbinno.com [nbinno.com]

- 2. Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urocanic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Multiple Roles of Urocanic Acid in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. nbinno.com [nbinno.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl acrylate - Wikipedia [en.wikipedia.org]

The Natural Occurrence and Biological Significance of Urocanic Acid and its Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urocanic acid (UCA), a metabolite of the amino acid L-histidine, is a significant component of the stratum corneum in mammals. Primarily existing in its trans-isoform, it acts as a natural chromophore, absorbing ultraviolet (UV) radiation and subsequently isomerizing to cis-urocanic acid. This isomerization triggers a cascade of immunological responses, positioning cis-UCA as a key mediator of UV-induced immunosuppression. While the biological roles of UCA in mammals and its metabolism by skin microbiota are well-documented, information regarding the natural occurrence of its esters and its presence in other biological kingdoms, such as plants and marine life, is limited. This technical guide provides a comprehensive overview of the natural occurrence of urocanic acid, its quantification in biological samples, and the signaling pathways it modulates.

Natural Occurrence of Urocanic Acid

Urocanic acid is predominantly found in the skin of mammals, but has also been identified in other biological sources.

Mammalian Systems

In mammals, urocanic acid is synthesized in the liver and skin from L-histidine through the action of the enzyme histidase (also known as histidine ammonia-lyase)[1]. In the liver, it is further metabolized by urocanase into imidazolonepropionic acid[1]. However, the epidermis lacks urocanase, leading to the accumulation of trans-urocanic acid in the stratum corneum, where it can comprise up to 1.5% of the dry weight of this tissue[2][3]. It is a major component of the skin's natural moisturizing factor.

Upon exposure to UVB radiation, trans-urocanic acid undergoes photoisomerization to cis-urocanic acid[1][4]. This conversion is a key event in the initiation of UV-induced immunosuppression[5]. The concentration of urocanic acid in human skin varies among individuals and different body sites[3].

Microorganisms

Certain bacteria residing on the skin are capable of metabolizing urocanic acid. For instance, Micrococcus luteus and Staphylococcus epidermidis have been shown to degrade both trans- and cis-urocanic acid[6][7]. Some bacteria, like Achromobacter liquidum, can be utilized for the enzymatic production of urocanic acid from L-histidine[8][9]. The metabolism of urocanic acid by skin microflora can influence the local concentration of its isomers and potentially modulate the skin's immune response to UV radiation[6].

Fungi

The presence of urocanic acid has been reported in some species of mushrooms.

Plants and Marine Organisms

Currently, there is limited to no scientific literature available that documents the natural occurrence of urocanic acid or its esters in plants and marine organisms. While plants produce a variety of hydroxycinnamic acids, the specific pathway for urocanic acid biosynthesis has not been extensively reported. Similarly, searches for urocanic acid and its derivatives in marine invertebrates and algae have not yielded significant findings.

Natural Occurrence of Urocanic Acid Esters

Despite the synthesis of various urocanic acid esters for commercial applications, particularly as sunscreen agents, there is a notable lack of evidence for their natural occurrence in biological systems. Extensive searches of scientific literature did not yield any reports of endogenously produced urocanic acid esters in mammals, microorganisms, plants, or marine life. The primary focus of research on urocanic acid esters has been on their synthetic preparation and photoprotective properties[10].

Quantitative Data

The concentration of urocanic acid in human skin is a critical parameter in understanding its physiological and pathological roles.

| Biological Matrix | Analyte | Concentration Range | Notes | Reference(s) |

| Human Stratum Corneum | trans-Urocanic Acid | 10-100 nmol/mg of stratum corneum | Varies significantly between individuals and body sites. | [3] |

| Human Stratum Corneum | cis-Urocanic Acid | Increases from baseline upon UV exposure | The ratio of cis- to trans-UCA is dependent on the UV dose. | [4] |

| Human Skin | Total Urocanic Acid | 4 to 34 nM per cm² | Concentration is not strongly linked to age, sex, or skin tone. | [1] |

Signaling Pathways

cis-Urocanic acid has been identified as a key signaling molecule that mediates the immunosuppressive effects of UV radiation. Two primary pathways have been elucidated:

Serotonin 5-HT2A Receptor Pathway

cis-Urocanic acid has been shown to be an agonist of the serotonin 5-HT2A receptor[11]. Binding of cis-UCA to this receptor initiates a signaling cascade that contributes to its immunosuppressive effects. This interaction provides a molecular basis for how a UV-induced skin metabolite can modulate the systemic immune response[12].

Reactive Oxygen Species (ROS) Pathway in Keratinocytes

In human keratinocytes, cis-urocanic acid can induce the generation of reactive oxygen species (ROS)[13][14]. This increase in ROS can lead to the release of prostaglandin E2 (PGE2) and induce apoptosis[13]. This pathway highlights a direct effect of cis-UCA on skin cells, contributing to the local inflammatory and immunosuppressive environment following UV exposure.

Experimental Protocols

Accurate quantification of urocanic acid isomers is crucial for research in this field. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Sample Collection: Adhesive Tape Stripping of Stratum Corneum

This minimally invasive method is widely used to collect samples from the outermost layer of the skin.

Materials:

-

Adhesive tape (e.g., D-Squame®)

-

Forceps

-

Microcentrifuge tubes

Procedure:

-

Clean the skin area of interest with a dry wipe to remove any surface debris.

-

Firmly press a piece of adhesive tape onto the skin surface for approximately 2-5 seconds.

-

Remove the tape in a swift, single motion using forceps.

-

Place the tape strip into a labeled microcentrifuge tube.

-

Repeat the stripping process on the same skin site for a predetermined number of times to collect sufficient material.

-

Store the samples at -20°C or lower until extraction.

Extraction of Urocanic Acid from Tape Strips

Materials:

-

Methanol

-

0.1 M Hydrochloric acid

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

Add a defined volume of extraction solvent (e.g., methanol or a methanol/0.1 M HCl mixture) to the microcentrifuge tube containing the tape strips.

-

Vortex the tube vigorously for 1-2 minutes to ensure complete immersion and extraction.

-

Centrifuge the tube to pellet any debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Quantification of Urocanic Acid Isomers

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted). The exact ratio may need optimization depending on the column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 278 nm (for both cis- and trans-UCA)

-

Injection Volume: 20 µL

Quantification:

-

Prepare standard solutions of trans- and cis-urocanic acid of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each isomer.

-

Determine the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.

Conclusion

Urocanic acid is a fascinating and biologically significant molecule, particularly in the context of skin physiology and immunology. Its role as a natural UV filter and a precursor to the immunosuppressive agent cis-urocanic acid underscores its importance in skin health and disease. While its occurrence and functions in mammals and skin bacteria are well-characterized, the presence of urocanic acid and its esters in other biological kingdoms remains a largely unexplored area of research. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately quantify urocanic acid in skin samples, facilitating further investigations into its complex biological roles. Future research into the natural occurrence of urocanic acid esters and its presence in a wider range of organisms could reveal novel biological functions and applications.

References

- 1. Urocanic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Multiple Roles of Urocanic Acid in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An action spectrum for the production of cis-urocanic acid in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Urocanic acid and its role in the photoimmunomodulation process] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The degradation of L-histidine and trans- and cis-urocanic acid by bacteria from skin and the role of bacterial cis-urocanic acid isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urocanase-Positive Skin-Resident Bacteria Metabolize cis-Urocanic Acid and in Turn Reduce the Immunosuppressive Properties of UVR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic production of urocanic acid by Achromobacter liquidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Production of Urocanic Acid by Achromobacter liquidum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cis-Urocanic acid enhances prostaglandin E2 release and apoptotic cell death via reactive oxygen species in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Unveiling the Photochemical Landscape of Methyl 3-(1H-imidazol-4-yl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, is the methyl ester of urocanic acid, a significant endogenous ultraviolet (UV) filter found in the stratum corneum of the skin. Upon exposure to UV radiation, this molecule undergoes a critical trans-to-cis photoisomerization, a transformation that has profound biological implications, notably the immunosuppressive activity of the cis-isomer. This technical guide provides a comprehensive overview of the photochemical properties of Methyl 3-(1H-imidazol-4-yl)acrylate, detailing its synthesis, spectroscopic behavior, and the mechanics of its photoisomerization. Experimental protocols for key analytical techniques are provided, and quantitative data are summarized for comparative analysis. This document aims to serve as a foundational resource for researchers engaged in photobiology, dermatology, and the development of novel photoprotective agents.

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate is a derivative of urocanic acid, a metabolite of histidine. Its presence in the skin and strong absorption in the UV-B and UV-A regions have long implicated it in the skin's natural defense against solar radiation. However, the photochemical conversion of the naturally occurring trans-isomer to the cis-isomer introduces a complex biological duality. While offering UV protection, the resulting cis-Methyl 3-(1H-imidazol-4-yl)acrylate has been shown to modulate immune responses, a property that has curtailed its use in commercial sunscreens. A thorough understanding of its photochemical behavior is therefore paramount for harnessing its potential benefits while mitigating its adverse effects.

Synthesis

The synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate is most commonly achieved through the esterification of its parent compound, trans-urocanic acid.

Experimental Protocol: Fischer Esterification of Urocanic Acid

This protocol outlines a standard Fischer esterification method for the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate.

Materials:

-

trans-Urocanic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend trans-urocanic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 3-(1H-imidazol-4-yl)acrylate by recrystallization or column chromatography.

Photochemical Properties

The photochemistry of Methyl 3-(1H-imidazol-4-yl)acrylate is dominated by its trans-cis isomerization around the acrylic double bond. This process is initiated by the absorption of UV radiation.

UV-Vis Absorption

Methyl 3-(1H-imidazol-4-yl)acrylate exhibits strong absorption in the UV region of the electromagnetic spectrum, which is attributable to π → π* electronic transitions within the conjugated system of the imidazole ring and the acrylate moiety. Esterification of urocanic acid to its methyl ester does not significantly alter its core photophysical properties.[1]

Fluorescence Emission

While the primary de-excitation pathway following photo-excitation is non-radiative decay leading to isomerization, fluorescence emission can also be observed. The fluorescence characteristics are influenced by the solvent environment.

Quantitative Photochemical Data

The following table summarizes key quantitative photochemical data for Methyl 3-(1H-imidazol-4-yl)acrylate and its parent compound, urocanic acid.

| Parameter | trans-Urocanic Acid | trans-Methyl 3-(1H-imidazol-4-yl)acrylate | Solvent | Reference |

| Absorption Maximum (λmax) | ~278 nm | ~280 nm | Ethanol | [2] |

| Molar Absorptivity (ε) | ~18,600 M-1cm-1 | Not explicitly found | Water | |

| Fluorescence Emission Maximum | Not explicitly found | Not explicitly found | ||

| Photoisomerization Quantum Yield (Φt→c) | ~0.5 (at 313 nm) | Similar to Urocanic Acid | Water | [1] |

Note: The photochemical properties, particularly quantum yields, can be highly dependent on the excitation wavelength and the solvent used.[1][3]

Experimental Protocol: UV-Vis Spectroscopy and Photoisomerization Kinetics

This protocol describes the methodology for determining the absorption spectra and monitoring the photoisomerization of Methyl 3-(1H-imidazol-4-yl)acrylate.

Materials:

-

Methyl 3-(1H-imidazol-4-yl)acrylate

-

Spectroscopic grade solvent (e.g., ethanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

UV irradiation source (e.g., mercury lamp with appropriate filters)

Procedure:

-

Prepare a stock solution of Methyl 3-(1H-imidazol-4-yl)acrylate of known concentration in the desired solvent.

-

Record the initial UV-Vis absorption spectrum of the solution from 200 to 400 nm.

-

Irradiate the solution in the quartz cuvette with a UV source at a specific wavelength (e.g., at the absorption maximum).

-

At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

-

Monitor the decrease in the absorbance at the λmax of the trans-isomer and the corresponding changes in the spectrum, which indicate the formation of the cis-isomer.

-

The kinetics of the photoisomerization can be determined by plotting the change in absorbance as a function of irradiation time.

Photoisomerization Mechanism and Biological Implications

The trans → cis isomerization of Methyl 3-(1H-imidazol-4-yl)acrylate proceeds via excited singlet states.[1] The process is highly efficient, and under solar illumination, a photostationary state is reached with a significant proportion of the cis-isomer.[2]

The formation of cis-Methyl 3-(1H-imidazol-4-yl)acrylate is linked to immunosuppression. While the precise signaling pathways are still under investigation, it is believed that the cis-isomer interacts with specific cellular targets, leading to a modulation of immune responses in the skin.

Conclusion

Methyl 3-(1H-imidazol-4-yl)acrylate possesses a rich and complex photochemistry centered around its efficient trans-cis isomerization. This property, coupled with the distinct biological activities of its isomers, makes it a molecule of significant interest in photobiology, dermatology, and medicinal chemistry. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to explore and exploit the photochemical properties of this intriguing endogenous compound. Further research into the precise mechanisms of its immunosuppressive action will be crucial for the development of safe and effective photoprotective strategies.

References

- 1. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02087A [pubs.rsc.org]

- 2. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02088J [pubs.rsc.org]

- 3. The effect of molecular environment on the photoisomerization of urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)acrylate: A Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring an imidazole ring conjugated to an acrylate moiety, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of its synthesis, chemical properties, and significant applications as a precursor in the development of pharmaceuticals and other complex organic molecules.

Chemical Properties and Spectroscopic Data

Methyl 3-(1H-imidazol-4-yl)acrylate is the methyl ester of urocanic acid, a natural product found in sweat and skin. The presence of both a nucleophilic imidazole ring and an electrophilic α,β-unsaturated ester system makes it a highly valuable intermediate in organic synthesis.

| Property | Value |

| Chemical Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 52363-40-3 |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 373.4 °C at 760 mmHg |

| Flash Point | 179.7 °C |

| Density | 1.248 g/cm³ |

Spectroscopic Data:

The structural characterization of Methyl 3-(1H-imidazol-4-yl)acrylate is accomplished through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the vinyl protons of the acrylate group and the protons of the imidazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbon of the ester and the carbons of the imidazole ring.

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H and C=O stretching vibrations, confirming the presence of the imidazole and ester functional groups.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate

The primary and most efficient method for the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate is the Wittig reaction. This reaction involves the condensation of 4-imidazolecarboxaldehyde with a phosphorus ylide, typically methyl (triphenylphosphoranylidene)acetate.[1]

Experimental Protocol: Wittig Reaction

Materials:

-

4-Imidazolecarboxaldehyde

-

Methyl (triphenylphosphoranylidene)acetate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 4-imidazolecarboxaldehyde in an anhydrous solvent under an inert atmosphere, add a solution of methyl (triphenylphosphoranylidene)acetate in the same solvent.

-

The reaction mixture is typically stirred at room temperature for several hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford Methyl 3-(1H-imidazol-4-yl)acrylate.

The workflow for the synthesis can be visualized as follows:

Applications as a Precursor in Organic Synthesis

Methyl 3-(1H-imidazol-4-yl)acrylate is a valuable precursor for the synthesis of a variety of more complex molecules, primarily through reactions involving the imidazole ring and the acrylate system.

Michael Addition Reactions

The electron-withdrawing nature of the acrylate group makes the β-carbon susceptible to nucleophilic attack in a Michael addition reaction. Various nucleophiles, including amines, thiols, and carbanions, can be added to the double bond, leading to the formation of β-substituted propanoates.

Materials:

-

Methyl 3-(1H-imidazol-4-yl)acrylate

-

Primary or secondary amine

-

Solvent (e.g., Methanol, Ethanol)

-

Optional: Microwave irradiation

Procedure:

-

A solution of Methyl 3-(1H-imidazol-4-yl)acrylate and the amine in a suitable solvent is prepared.

-

The reaction can be carried out at room temperature or heated, potentially under microwave irradiation to accelerate the reaction.[2]

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is evaporated, and the product is purified by chromatography or recrystallization.

The general workflow for the aza-Michael addition is depicted below:

| Nucleophile | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | Methanol, Microwave, 115-130°C | 97 | [2] |

| Imidazole | Solvent-free, 80°C | 98 | [3] |

| 1,2,4-Triazole | Solvent-free, 80°C | 97 | [3] |

Precursor to Bioactive Molecules

The imidazole moiety is a common feature in many pharmacologically active compounds. Methyl 3-(1H-imidazol-4-yl)acrylate serves as a key starting material for the synthesis of various drug candidates and natural products.

Histamine H3 Receptor Antagonists: The imidazole ring is a crucial pharmacophore for histamine H3 receptor ligands. While direct synthesis pathways from methyl urocanate are not extensively detailed in readily available literature, its structural similarity to key intermediates suggests its potential as a precursor in the multi-step synthesis of these antagonists, which are investigated for their potential in treating neurological disorders.

Marine Alkaloids: Methyl 3-(1H-imidazol-4-yl)acrylate is a precursor to urocanic acid, which has been utilized in the synthesis of marine alkaloids like oroidin.[4] Oroidin and its analogues exhibit a range of biological activities, including antimicrobial and anticancer properties. The synthesis of these complex natural products often involves the modification of the acrylate side chain and further elaboration of the imidazole core.

The logical relationship for its use as a precursor can be illustrated as follows:

Conclusion

Methyl 3-(1H-imidazol-4-yl)acrylate is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis via the Wittig reaction and the reactivity of both its imidazole and acrylate functionalities provide chemists with a powerful tool for constructing complex molecules. Its application in the synthesis of β-amino esters, and its potential as a starting material for important pharmaceutical agents such as histamine H3 receptor antagonists and marine alkaloids, underscore its significance in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, paving the way for the discovery of new and innovative chemical entities.

References

Methodological & Application

Application Note: 1H NMR Characterization of Methyl 3-(1H-imidazol-4-yl)acrylate

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its chemical structure incorporates an imidazole ring, a common motif in biologically active molecules, and a methyl acrylate group, which can participate in various chemical transformations. Accurate structural elucidation and purity assessment are crucial for its application in research and development. This application note provides a detailed protocol for the characterization of Methyl 3-(1H-imidazol-4-yl)acrylate using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, along with an interpretation of the spectral data.

Chemical Structure

Figure 1. Chemical structure of Methyl 3-(1H-imidazol-4-yl)acrylate.

Experimental Protocol: 1H NMR Spectroscopy

1. Sample Preparation

-

Weigh approximately 5-10 mg of Methyl 3-(1H-imidazol-4-yl)acrylate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6)). The choice of solvent may depend on the sample's solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal is not used as a reference.

2. Instrument Parameters

The following parameters are recommended for acquiring the 1H NMR spectrum on a 300 MHz or 400 MHz spectrometer.[1][2]

| Parameter | Recommended Value |

| Spectrometer Frequency | 300 MHz or 400 MHz |

| Solvent | CDCl3 or DMSO-d6 |

| Temperature | 298 K |

| Pulse Program | Standard single pulse (zg30) |

| Number of Scans | 16 to 64 (depending on sample concentration) |

| Relaxation Delay | 1.0 - 5.0 seconds |

| Acquisition Time | 2.0 - 4.0 seconds |

| Spectral Width | 10 - 12 ppm |

| Reference | TMS (0 ppm) or residual solvent peak |

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J-values) to elucidate the proton-proton connectivities.

Data Interpretation and 1H NMR Spectral Analysis

The 1H NMR spectrum of Methyl 3-(1H-imidazol-4-yl)acrylate is expected to show distinct signals corresponding to the protons of the imidazole ring, the acrylate moiety, and the methyl ester group. The anticipated chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below.

Table 1: Predicted 1H NMR Data for Methyl 3-(1H-imidazol-4-yl)acrylate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (imidazole) | ~ 7.8 - 8.0 | Singlet (s) | - | 1H |

| H-5 (imidazole) | ~ 7.1 - 7.3 | Singlet (s) | - | 1H |

| H-α (acrylate) | ~ 6.2 - 6.4 | Doublet (d) | ~ 16.0 | 1H |

| H-β (acrylate) | ~ 7.5 - 7.7 | Doublet (d) | ~ 16.0 | 1H |

| -OCH3 (ester) | ~ 3.7 - 3.8 | Singlet (s) | - | 3H |

| -NH (imidazole) | ~ 10.0 - 12.0 | Broad Singlet | - | 1H |

Note: The chemical shift of the N-H proton of the imidazole ring can be broad and its position is highly dependent on the solvent and sample concentration.

Interpretation of Signals:

-

Imidazole Protons: The protons on the imidazole ring at positions 2 and 5 are expected to appear as singlets in the aromatic region of the spectrum.

-

Acrylate Protons: The two vinylic protons of the acrylate group (H-α and H-β) will appear as doublets due to their coupling to each other. The large coupling constant (around 16.0 Hz) is characteristic of a trans configuration.

-

Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet in the upfield region of the spectrum.

-

Imidazole N-H Proton: The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift and may exchange with deuterium in the presence of D2O.

Workflow and Pathway Diagrams

Caption: Workflow for 1H NMR characterization.

Caption: Proton coupling relationships.

References

analytical HPLC methods for Methyl 3-(1H-imidazol-4-yl)acrylate quantification

An Application Note and Protocol for the Quantification of Methyl 3-(1H-imidazol-4-yl)acrylate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Methyl 3-(1H-imidazol-4-yl)acrylate in various sample matrices. The described method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a widely used, robust, and sensitive technique for the analysis of small organic molecules containing chromophores.

Application Note

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, a derivative of urocanic acid, is a compound of interest in pharmaceutical and chemical research due to its potential biological activities and its role as a synthetic intermediate. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a validated RP-HPLC method for the determination of Methyl 3-(1H-imidazol-4-yl)acrylate. The method is simple, rapid, and suitable for routine analysis.

Chromatographic Conditions

The separation of Methyl 3-(1H-imidazol-4-yl)acrylate was achieved on a C18 stationary phase. The selection of a C18 column provides good retention and separation for moderately polar compounds like the target analyte. The mobile phase consists of a mixture of methanol and a phosphate buffer, which is a common and effective eluent system for imidazole-containing compounds.[1][2] The UV detection wavelength was selected based on the chromophoric nature of the acrylate and imidazole moieties, with optimal signal intensity observed around 210-300 nm.[1][3][4][5]

Method Validation

The analytical method has been validated for its linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). The validation was performed according to established guidelines to ensure the reliability of the results.

Data Summary

The following tables summarize the optimized chromatographic conditions and the performance characteristics of the method.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II HPLC or equivalent |

| Column | ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Methanol : 0.025 M KH₂PO₄ buffer (pH 3.5) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | 10 minutes |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Experimental Protocols

1. Reagents and Materials

-

Methyl 3-(1H-imidazol-4-yl)acrylate reference standard (purity > 99%)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade or Milli-Q)

-

0.45 µm syringe filters

2. Preparation of Solutions

2.1. Preparation of 0.025 M KH₂PO₄ Buffer (pH 3.5)

-

Weigh 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.5 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

2.2. Preparation of the Mobile Phase

-

Mix 600 mL of HPLC grade methanol with 400 mL of the prepared 0.025 M KH₂PO₄ buffer (pH 3.5).

-

Degas the mobile phase by sonication for 15-20 minutes or by using an online degasser.

2.3. Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 10 mg of Methyl 3-(1H-imidazol-4-yl)acrylate reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase. This is the standard stock solution.

2.4. Preparation of Working Standard Solutions

-

Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

-

Accurately weigh a portion of the sample expected to contain Methyl 3-(1H-imidazol-4-yl)acrylate.

-

Transfer the sample to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Analysis

-

Set up the HPLC system according to the conditions specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

-

Record the chromatograms and the peak areas.

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Calculate the concentration of Methyl 3-(1H-imidazol-4-yl)acrylate in the sample solutions using the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC quantification.

Caption: Principle of chromatographic separation.

References

- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. e3s-conferences.org [e3s-conferences.org]

Application Note: Quantitative Analysis of Methyl 3-(1H-imidazol-4-yl)acrylate in Biological Matrices using LC-MS/MS

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, is the methyl ester of urocanic acid, a key chromophore found in the epidermis that is involved in the body's response to UV radiation. Its analysis is of significant interest in dermatological research, drug development, and toxicology due to its role in photoimmunosuppression. The accurate quantification of this small molecule in complex biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Methyl 3-(1H-imidazol-4-yl)acrylate.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

For the extraction of Methyl 3-(1H-imidazol-4-yl)acrylate from rat plasma, a straightforward protein precipitation method is employed, which is effective for removing high-abundance proteins while ensuring high recovery of the analyte.[1]

-

Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Ultrapure water

-

Rat Plasma (stored at -80°C)

-

Methyl 3-(1H-imidazol-4-yl)acrylate standard

-

Internal Standard (IS): Isotope-labeled Methyl 3-(1H-imidazol-4-yl)acrylate or a structurally similar compound.

-

-

Protocol:

-

Thaw plasma samples and standards on ice.

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, ensuring no pellet is disturbed.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Conditions

The chromatographic separation is optimized to achieve a sharp peak shape and adequate retention for the analyte, separating it from potential matrix interferences.[2]

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |

| Column | C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3500 V |

| Gas Flow | Nebulizer: 50 psi; Drying Gas: 10 L/min |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data and Results